molecular formula C15H15NO5 B8718656 Ethyl 3-oxo-5-phthalimidopentanoate

Ethyl 3-oxo-5-phthalimidopentanoate

Cat. No.: B8718656
M. Wt: 289.28 g/mol
InChI Key: UGUSXTQFPKBZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-5-phthalimidopentanoate is a β-keto ester derivative featuring a phthalimido substituent at the pentanoate chain's fifth position. This compound combines a reactive β-keto ester moiety with a phthalimido group, which is a cyclic imide known for its electron-withdrawing properties and role as a protecting group in organic synthesis.

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

ethyl 5-(1,3-dioxoisoindol-2-yl)-3-oxopentanoate

InChI

InChI=1S/C15H15NO5/c1-2-21-13(18)9-10(17)7-8-16-14(19)11-5-3-4-6-12(11)15(16)20/h3-6H,2,7-9H2,1H3

InChI Key

UGUSXTQFPKBZEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Ethyl 3-oxo-5-phthalimidopentanoate with key analogues, emphasizing substituent variations and their implications:

Compound Name Substituent at Position 5 Key Structural Features Reactivity/Applications Insights Reference
This compound Phthalimido Cyclic imide (electron-withdrawing, rigid) Likely used in protected intermediates -
Ethyl 3-oxo-5-phenylpentanoate Phenyl Aromatic (electron-neutral) Intermediate in triazolopyrimidinone synthesis
Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate Halogenated phenyl Electron-withdrawing Cl/F groups Potential bioactive/pharmaceutical use
Ethyl 4,4-dimethyl-3-oxopentanoate Branched alkyl (dimethyl) Steric hindrance, reduced polarity Altered solubility/reactivity
3-ethyl-5-methoxy-3-methyl-5-oxo-pentanoic acid Methoxy, methyl Ether and branched chain (electron-donating) Modified acidity/bioavailability

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: Ethyl 3-oxo-5-phenylpentanoate is explicitly used in synthesizing triazolopyrimidinone derivatives, a class explored for non-opioid analgesic properties . The phthalimido variant could serve similar roles with improved metabolic stability due to its imide group.
  • Bioactive Potential: Halogenated analogues (e.g., Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate) are supplied by multiple manufacturers, indicating industrial demand for bioactive intermediates .

Solubility and Physicochemical Properties

  • Methoxy-containing derivatives (e.g., 3-ethyl-5-methoxy-3-methyl-5-oxo-pentanoic acid) may exhibit intermediate solubility due to the ether group’s polarity .

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